2-(2-Amino-5-bromobenzoyl)pyridine

概述

描述

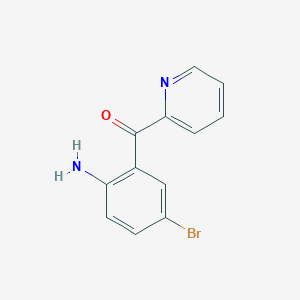

(2-氨基-5-溴苯基)(吡啶-2-基)甲酮是一种有机化合物,其分子式为C12H9BrN2O,分子量为277.12 g/mol 。在室温下,它是一种固体,通常呈浅黄色至黄色结晶状[2][2]。 这种化合物以其作为各种药物(特别是苯二氮卓类药物)合成中的中间体而闻名 。

准备方法

(2-氨基-5-溴苯基)(吡啶-2-基)甲酮的合成可以通过多种途径实现。 一种常见的方法是在碱性条件下使2-氨基-5-溴苯甲酸与吡啶反应,形成中间体,然后在酸性条件下加热得到最终产物 。 工业生产方法通常涉及类似的步骤,但针对大规模合成进行了优化,以确保高产率和纯度 。

化学反应分析

(2-氨基-5-溴苯基)(吡啶-2-基)甲酮会经历各种化学反应,包括:

氧化: 这种化合物可以被氧化形成相应的氧化物。

还原: 还原反应可以产生胺或其他还原形式。

这些反应中常用的试剂包括高锰酸钾等氧化剂,锂铝氢化物等还原剂,以及用于取代反应的亲核试剂 。形成的主要产物取决于所用的具体反应条件和试剂。

科学研究应用

Medicinal Chemistry and Drug Development

1.1 Synthesis of Anesthetic Agents

One of the primary applications of 2-(2-Amino-5-bromobenzoyl)pyridine is as a key intermediate in the synthesis of Remazolam , an intravenous anesthetic. Remazolam is a GABA_A receptor agonist that combines the safety profile of midazolam with the rapid onset and offset characteristics of propofol. The compound facilitates general anesthesia during surgical procedures and has potential applications in preoperative sedation and ICU management .

The synthetic pathway for this compound involves several steps that optimize yield and safety. A notable method includes a reaction sequence that utilizes mild conditions, avoiding hazardous reagents like n-butyllithium and extreme temperatures, thus enhancing its industrial viability .

1.2 Metabolic Studies

Research has also identified this compound as a significant metabolite of bromazepam, a benzodiazepine used for anxiety management. Studies on its metabolism have been conducted in various animal models, including rabbits and guinea pigs, highlighting its relevance in pharmacokinetics and drug metabolism research . Understanding the metabolic pathways involving this compound aids in evaluating the safety and efficacy profiles of related pharmaceuticals.

2.1 Anticancer Properties

Recent studies have explored the biological activity of derivatives related to this compound, particularly their anti-proliferative effects against cancer cell lines such as HCT116 (colorectal cancer) and MDA-MB-231 (triple-negative breast cancer). Compounds derived from this structure have shown promising results, with some exhibiting over 85% inhibition of cell growth, indicating potential therapeutic applications in oncology .

Analytical Applications

3.1 Chromatographic Techniques

The compound is also utilized in analytical chemistry, particularly in high-performance liquid chromatography (HPLC). It can be effectively separated using reverse-phase HPLC methods, which are critical for assessing purity and identifying impurities in pharmaceutical formulations. The mobile phase typically consists of acetonitrile and water, with adjustments made for mass spectrometry compatibility . This application is vital for quality control in pharmaceutical manufacturing.

作用机制

(2-氨基-5-溴苯基)(吡啶-2-基)甲酮的作用机制主要与其作为苯二氮卓类药物合成前体的作用有关。这些化合物通过与中枢神经系统中的γ-氨基丁酸(GABA)受体结合发挥作用,增强GABA的抑制效应,产生镇静和抗焦虑作用。

相似化合物的比较

(2-氨基-5-溴苯基)(吡啶-2-基)甲酮与其他二苯甲酮衍生物类似,例如:

- (2-氨基-5-氯苯基)(吡啶-2-基)甲酮

- (2-氨基-5-氟苯基)(吡啶-2-基)甲酮

- (2-氨基-5-碘苯基)(吡啶-2-基)甲酮

这些化合物具有相似的结构,但在卤素取代基方面有所不同,这会影响它们的反应性和应用。 (2-氨基-5-溴苯基)(吡啶-2-基)甲酮的独特性在于其特定的溴取代,赋予其独特的化学性质和反应模式。

生物活性

2-(2-Amino-5-bromobenzoyl)pyridine (ABBP) is an organic compound with the molecular formula C₁₂H₉BrN₂O, known for its diverse biological activities and applications in medicinal chemistry. This compound is particularly significant as a precursor in the synthesis of various pharmaceuticals, including benzodiazepines, which are widely used for their anxiolytic and sedative properties.

Chemical Structure and Properties

The structure of ABBP features a bromobenzoyl group attached to a pyridine moiety. The presence of the bromine atom influences its reactivity and biological interactions:

- Molecular Formula : C₁₂H₉BrN₂O

- Molecular Weight : 277.12 g/mol

ABBP exhibits its biological activity primarily through interactions with specific biological targets, including enzymes and receptors involved in various metabolic pathways. Notably, it acts as an intermediate in the synthesis of remazolam, a short-acting GABA(A) receptor agonist, which enhances the inhibitory effects of GABA in the central nervous system .

Anticancer Properties

Research indicates that ABBP and its analogs possess significant anticancer properties. For instance, studies have demonstrated that compounds with similar structures can inhibit cell growth in various cancer cell lines:

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| This compound | HCT116 | 25–50 |

| This compound | MDA-MB-231 | 120–130 |

These findings suggest that ABBP may effectively inhibit tumor cell proliferation through mechanisms that require further investigation .

Interaction Studies

Preliminary studies have focused on ABBP's binding affinity to biological targets. These interactions are crucial for understanding its potential therapeutic effects. The compound's ability to form covalent bonds with proteins involved in disease pathways may lead to novel treatment options .

Case Studies

- Synthesis and Anti-Proliferative Activity : A study published in the International Journal of Molecular Sciences explored the synthesis of benzoyl derivatives related to ABBP, demonstrating their anti-proliferative activity against colorectal (HCT116) and breast cancer (MDA-MB-231) cell lines. The results indicated that certain derivatives maintained potent activity, comparable to established anticancer agents .

- Metabolism Studies : Research has shown that ABBP undergoes metabolic transformations in different species. It is primarily hydroxylated to form 2-(2-amino-5-bromo-3-hydroxybenzoyl)pyridine in humans and other animals, highlighting its metabolic pathways and potential variations in efficacy across species .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 2-(2-amino-5-bromobenzoyl)pyridine, and what critical steps ensure high yield?

- Methodological Answer : A validated synthesis begins with 2-phenacylpyridine p-bromophenyl hydrazone, which undergoes cyclization with concentrated HCl to form 5-bromo-2-phenyl-3-(2-pyridyl)indole. Subsequent oxidation with chromium trioxide yields 2-(2-benzamido-5-bromobenzoyl)pyridine, followed by hydrolysis with HCl to obtain the target compound . Key steps include strict temperature control during cyclization (to prevent side reactions) and precise stoichiometric ratios during oxidation. Yield optimization requires purification via recrystallization from methanol or ethanol .

Q. How can researchers validate the purity and stability of this compound in pharmaceutical intermediates?

- Methodological Answer : Reverse-phase high-performance liquid chromatography (RP-HPLC) is the gold standard. A validated method uses a C18 column with a methanol-water mobile phase (70:30 v/v), a flow rate of 1.0 mL/min, and UV detection at 230 nm . System suitability tests (e.g., tailing factor <2, theoretical plates >2000) and forced degradation studies (acid/alkaline hydrolysis, oxidative stress) confirm specificity. Calibration curves (1–16 µg/mL) with recovery rates >99% ensure accuracy .

Advanced Research Questions

Q. What analytical challenges arise when characterizing degradation products of bromazepam involving this compound, and how can they be addressed?

- Methodological Answer : Bromazepam degrades under acidic/alkaline conditions to form this compound (ABP) as a major impurity . Challenges include resolving ABP from other degradants (e.g., 3-hydroxy bromazepam) due to structural similarities. Solutions:

- Use photodiode array (PDA) detectors to distinguish UV profiles.

- Optimize gradient elution (e.g., 0.1% trifluoroacetic acid in acetonitrile/water) to enhance peak separation .

- Validate mass spectrometry (LC-MS) for confirmatory analysis of molecular ions (e.g., ABP at m/z 277) .

Q. How does the molecular structure of this compound influence its hydrogen-bonding patterns in co-crystal formations?

- Methodological Answer : The planar pyridine ring and amino group enable robust hydrogen-bond networks. In co-crystals with 4-hydroxybenzoic acid, ABP forms N–H···O and O–H···N bonds (2.7–2.9 Å), creating extended chains along the [100] axis . Key considerations:

- Co-crystallization solvents (e.g., methanol) affect packing efficiency.

- Dihedral angles between aromatic systems (e.g., 28.8°–55.7°) influence supramolecular stability .

- X-ray diffraction (XRD) with refinement models (e.g., SHELXL) validates crystallographic parameters .

Q. What mechanistic insights are critical for designing novel benzodiazepine derivatives using this compound as a precursor?

- Methodological Answer : ABP serves as a key intermediate in bromazepam synthesis via condensation with glycine ethyl ester . Mechanistic considerations:

- Nucleophilic attack by the glycine amine group on the carbonyl carbon of ABP initiates ring closure.

- Reaction kinetics (e.g., reflux in pyridine) must balance steric hindrance from the bromine substituent.

- DFT calculations can predict electronic effects of substituents (e.g., bromine’s electron-withdrawing impact) on reaction pathways .

属性

IUPAC Name |

(2-amino-5-bromophenyl)-pyridin-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrN2O/c13-8-4-5-10(14)9(7-8)12(16)11-3-1-2-6-15-11/h1-7H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHVZPFKJBLTYCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)C2=C(C=CC(=C2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60166070 | |

| Record name | 2-(2-Amino-5-bromobenzoyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1563-56-0 | |

| Record name | 2-(2-Amino-5-bromobenzoyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1563-56-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Amino-5-bromobenzoyl)pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001563560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Amino-5-bromobenzoyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-5-bromobenzoylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.866 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(2-AMINO-5-BROMOBENZOYL)PYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9874AL67QQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。